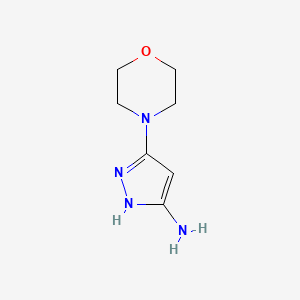

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Übersicht

Beschreibung

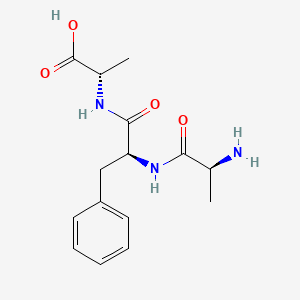

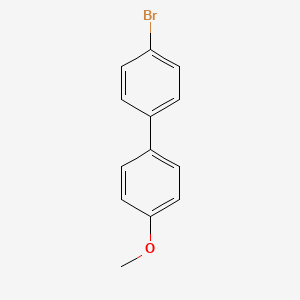

“4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide” is a biochemical used for proteomics research . It has a molecular formula of C6H9BrN4O and a molecular weight of 233.07 . It is a derivative of 4-bromo-1,5-dimethyl-1H-pyrazole .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A synthetic protocol involving stoichiometric amounts of the reactants, an ecofriendly solvent, and a cost-effective, non-toxic, and biodegradable organocatalyst has been reported .Molecular Structure Analysis

The molecular structure of “4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide” has been analyzed through spectroscopic, thermal, and X-ray crystallographic analyses . The structure is characterized by weak interactions, where only C-H…π connections contribute to the hydrogen-bond contacts .Chemical Reactions Analysis

Pyrazoles are known to undergo various chemical reactions. For instance, 4-bromopyrazole, a pyrazole derivative, is reported to react with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis

The compound has a molecular weight of 175.03 g/mol . It has a computed XLogP3-AA value of 1.3, indicating its lipophilicity . It has no hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 173.97926 g/mol . The topological polar surface area is 17.8 Ų .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antimicrobial Agents

Pyrazole derivatives, including 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide , have been extensively studied for their antimicrobial properties. They are known to exhibit significant activity against a variety of bacterial and fungal strains. The incorporation of the carbohydrazide moiety can potentially enhance these properties, making it a valuable compound in the development of new antimicrobial agents .

Agricultural Chemistry: Pesticide Development

In agriculture, pyrazole-based compounds are utilized in the synthesis of pesticides. Their ability to disrupt the life cycle of pests without causing undue harm to crops makes them an integral part of sustainable farming practices. The bromine atom present in 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide could be pivotal in the design of novel pesticides with enhanced efficacy .

Organic Synthesis: Building Blocks

The structural versatility of pyrazole derivatives makes them excellent building blocks in organic synthesis. They can serve as precursors for the synthesis of more complex molecules. The bromo and carbohydrazide groups in the compound provide reactive sites for further functionalization, leading to a wide array of synthetic applications .

Drug Discovery: Anticancer Research

Pyrazole derivatives are being investigated for their potential anticancer activities. The presence of a carbohydrazide group in 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide may contribute to cytotoxic effects against cancer cells, making it a compound of interest in oncological research .

Coordination Chemistry: Ligand Synthesis

In coordination chemistry, pyrazole derivatives act as ligands, forming complexes with various metals. These complexes have diverse applications, ranging from catalysis to materials science. The specific structure of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide could lead to the formation of novel metal complexes with unique properties .

Organometallic Chemistry: Catalyst Development

The bromo group in 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide can facilitate the formation of organometallic compounds, which are crucial in catalysis. These compounds can be used to accelerate chemical reactions, making them valuable in industrial processes .

Analytical Chemistry: Chemical Sensors

Pyrazole derivatives can be used in the development of chemical sensors due to their ability to bind selectively to specific ions or molecules. The structural features of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide make it a candidate for creating sensitive and selective sensors for environmental monitoring or medical diagnostics .

Material Science: Functional Materials

The unique properties of pyrazole derivatives can be harnessed in material science to create functional materials with specific characteristics. For instance, 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide could be used in the synthesis of polymers or coatings with desired thermal or electrical properties .

Wirkmechanismus

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

Given its use in proteomics research , it may influence protein synthesis or degradation pathways.

Result of Action

Based on its use in proteomics research , it may influence protein function, which could have downstream effects on cellular processes.

Eigenschaften

IUPAC Name |

4-bromo-1,5-dimethylpyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN4O/c1-3-4(7)5(6(12)9-8)10-11(3)2/h8H2,1-2H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYMAGGVVDUYGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)

![2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol](/img/structure/B1277852.png)